Dehydroabietinol
Dehydroabietinol
Dehydroabietadienol is a carbotricyclic compound and an abietane diterpenoid.
Brand Name:
Vulcanchem
CAS No.:
3772-55-2
VCID:
VC0132513
InChI:
InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18,21H,5,7,9-11,13H2,1-4H3
SMILES:
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CO)C
Molecular Formula:
C₂₀H₃₀O
Molecular Weight:
286.5 g/mol
Dehydroabietinol
CAS No.: 3772-55-2
Reference Standards
VCID: VC0132513
Molecular Formula: C₂₀H₃₀O
Molecular Weight: 286.5 g/mol
CAS No. | 3772-55-2 |
---|---|
Product Name | Dehydroabietinol |
Molecular Formula | C₂₀H₃₀O |
Molecular Weight | 286.5 g/mol |
IUPAC Name | (1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methanol |
Standard InChI | InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18,21H,5,7,9-11,13H2,1-4H3 |
Standard InChIKey | WSKGRAGZAQRSED-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CO)C |
SMILES | CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CO)C |
Canonical SMILES | CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CO)C |
Appearance | Oil |
Description | Dehydroabietadienol is a carbotricyclic compound and an abietane diterpenoid. |
Synonyms | (1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanol; 13-Isopropylpodocarpa-8,11,13-trien-15-ol; Dehydroabeityl Alcohol; Dehydroabietol; Dehydroabietyl alcohol; Pomiferin A; ar-Abietatrienol; [1R-(1α,4aβ, |
PubChem Compound | 107171 |
Last Modified | Nov 11 2021 |
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